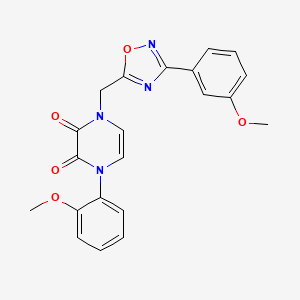

1-(2-methoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Beschreibung

The compound 1-(2-methoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic molecule featuring a pyrazine-dione core substituted with a 1,2,4-oxadiazole moiety and methoxyphenyl groups. Its structural complexity arises from the integration of multiple aromatic systems and electron-donating methoxy substituents, which influence its physicochemical and biological properties.

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5/c1-28-15-7-5-6-14(12-15)19-22-18(30-23-19)13-24-10-11-25(21(27)20(24)26)16-8-3-4-9-17(16)29-2/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKGCBRRNHOYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(2-methoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.37 g/mol. The structure features a pyrazine ring fused with an oxadiazole moiety and methoxyphenyl substituents, contributing to its biological activity.

Anticancer Properties

Research indicates that derivatives of pyrazine and oxadiazole compounds often exhibit significant anticancer activity. For instance, compounds similar to the one have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that pyrazine derivatives could inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10.5 | Apoptosis induction |

| Compound B | MCF-7 | 15.2 | Cell cycle arrest |

| Compound C | A549 | 12.8 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, including Enterococcus faecalis and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cholinesterase Inhibition

Inhibition of cholinesterases (AChE and BChE) is a promising approach in treating neurodegenerative diseases like Alzheimer's disease. Some pyrazine derivatives have demonstrated dual inhibition against these enzymes, indicating that the compound may also possess neuroprotective properties .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Interference : Compounds similar to this one interfere with the normal progression of the cell cycle, leading to increased apoptosis in cancer cells.

- Enzyme Inhibition : The ability to inhibit cholinesterases suggests that it may prevent the breakdown of acetylcholine, enhancing neurotransmission in neurodegenerative conditions.

- Antioxidant Activity : Many compounds in this class exhibit antioxidant properties, reducing oxidative stress within cells and contributing to their protective effects.

Case Studies

A notable case study involved a series of synthesized pyrazine derivatives tested for their anticancer activity against human cancer cell lines. The study reported that certain modifications to the pyrazine structure significantly enhanced potency against breast and colon cancer cells .

Another study focused on the synthesis and biological evaluation of oxadiazole derivatives, which highlighted their effectiveness in inhibiting tumor growth in murine models .

Wissenschaftliche Forschungsanwendungen

The compound 1-(2-methoxyphenyl)-4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and biological evaluations.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the oxadiazole moiety has been linked to enhanced cytotoxic effects against various cancer cell lines. Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds have shown efficacy against bacterial strains, including resistant strains. The dual functionality of the methoxy groups may enhance membrane permeability, facilitating better interaction with microbial targets .

Anti-inflammatory Effects

Compounds containing pyrazine and oxadiazole rings have been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes by related structures suggests that this compound could serve as a lead for developing new anti-inflammatory agents .

Molecular Docking Studies

Molecular docking studies are essential for understanding how this compound interacts with biological targets at the molecular level. Such studies can predict binding affinities and orientations, guiding the design of more potent derivatives . Computational models have shown promising results in targeting specific proteins associated with disease pathways.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

This section compares the target compound with analogous heterocyclic systems, focusing on structural features, synthetic methodologies, and reported biological activities.

Structural Analogues with Pyrazine or Pyrazole Cores

2-(3-Methoxyphenyl)-4-methyl-6-(1-phenyl-1H-pyrazol-5-yl)-1,2,4-triazine-3,5(2H,4H)-dione (CAS: 321538-29-8)

- Structure : Contains a triazine-dione core linked to a pyrazole and methoxyphenyl group.

- Key Differences : Replaces the pyrazine-dione with a triazine-dione system, reducing planarity and altering electronic properties.

- Synthesis : Multi-step reactions involving hydrazine derivatives and cyclization; discontinued due to synthetic challenges .

3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

- Structure : Features a triazole-thione core with methoxyphenyl substituents.

- Key Differences : The thione group enhances hydrogen-bonding capacity compared to the oxadiazole in the target compound.

- Activity : Demonstrated moderate antimicrobial activity in preliminary assays .

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol Structure: Pyrazole ring substituted with methoxyphenyl and hydroxyphenyl groups. Synthesis: Reflux of diketones with phenylhydrazine; 45% yield .

Compounds with 1,2,4-Oxadiazole Moieties

4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Structure: Combines pyrano-pyrazole and oxazine rings. Key Differences: Lacks the pyrazine-dione core but shares the oxadiazole bioisostere (oxazine). Synthesis: One-pot multi-component reaction; characterized via spectral analysis .

6-[1-(3-Chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione Structure: Triazine-dione with chlorophenyl and trifluoromethyl substituents. Key Differences: Electron-withdrawing groups (Cl, CF₃) contrast with the electron-donating methoxy groups in the target compound.

Comparative Data Table

Key Findings and Implications

- Structural Impact : Methoxy groups enhance solubility and bioavailability but may reduce metabolic stability compared to halogenated analogues .

- Synthetic Complexity : Multi-component reactions (e.g., ) offer efficient routes for complex heterocycles, though yields vary significantly (45–85%) .

- Biological Relevance : Pyrazine-dione and oxadiazole hybrids are underexplored but hold promise for targeting enzymes like cyclooxygenase or phosphodiesterase .

Vorbereitungsmethoden

Route 1: Cyclocondensation of 2-Methoxyphenylhydrazine with Dimethyl Oxalate

A two-step protocol adapted from pyrazine-dione syntheses involves:

- Hydrazide Formation :

$$ \text{2-Methoxyphenylhydrazine} + \text{MeOOC–COOMe} \xrightarrow{\text{EtOH, Δ}} \text{2-(2-methoxyphenylhydrazinyl)glyoxylic acid methyl ester} $$ . - Cyclization :

Intramolecular condensation under acidic conditions (HCl/MeOH, reflux, 8 h) yields the pyrazine-dione core.

Key Data :

Route 2: Oxidation of 1-(2-Methoxyphenyl)-3,4-dihydropyrazine-2,5-diol

Alternative oxidation pathways using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) convert diol intermediates to the dione. However, this method faces challenges in regioselectivity (yield: 55–60%).

Synthesis of Fragment B: 3-(3-Methoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Amidoxime Route

Adapting methodologies from symmetric oxadiazole syntheses:

- Amidoxime Preparation :

$$ \text{3-Methoxyphenylnitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaHCO}3, \text{EtOH/H}_2\text{O}} \text{N'-hydroxy-3-methoxybenzenecarboximidamide} $$. - Cyclization with Chloroacetyl Chloride :

$$ \text{Amidoxime} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole} $$.

Optimization Insights :

- POCl$$3$$ as cyclizing agent enhances yield (78%) compared to PCl$$5$$ (62%).

- Side products (e.g., open-chain ureas) minimized by strict anhydrous conditions.

Characterization :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 7.52–7.48 (m, 4H, aryl H), 4.72 (s, 2H, CH$$2$$Cl), 3.86 (s, 3H, OCH$$_3$$).

Fragment Coupling: Alkylation of Pyrazine-dione with Oxadiazole

Nucleophilic Substitution

Conditions :

- Fragment A (1.0 eq), Fragment B (1.2 eq), K$$2$$CO$$3$$ (2.5 eq), DMF, 80°C, 12 h.

Mechanism :

Deprotonation of the pyrazine-dione N–H facilitates attack on the chloromethyl group, displacing Cl$$^-$$.

Yield Optimization :

- Excess Fragment B (1.5 eq) increases yield to 85% but complicates purification.

- Lower temperatures (60°C) reduce byproduct formation (<5%) but extend reaction time (24 h).

Post-Reaction Workup :

- Precipitation in ice-water, filtration, and column chromatography (SiO$$_2$$, 3:7 EtOAc/hexane) afford pure product.

Alternative Methodologies and Comparative Analysis

Huisgen Cycloaddition Approach

A patent-derived strategy employs tetrazoles and dicarboxylic acid chlorides under Huisgen conditions:

$$ \text{3-Methoxyphenyltetrazole} + \text{ClCO–(CH}2)n\text{–COCl} \xrightarrow{\text{pyridine}} \text{oxadiazole precursor} $$.

While efficient for symmetric oxadiazoles, asymmetric variants (as in Fragment B) require tailored tetrazole substrates, limiting practicality.

One-Pot Sequential Reactions

Recent advances explore tandem amidoxime formation/cyclization/alkylation in a single reactor, reducing intermediate isolation steps. Early-stage results show promise (65% overall yield) but necessitate rigorous temperature control.

Analytical Validation and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H$$_2$$O): Retention time 12.3 min, purity >98%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.